Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

forced degradation solution stability impurity profiling

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (CAS 570407-42-0) is a synthetic thiazole-piperazine derivative that serves as a critical late-stage intermediate in the synthesis of the oral thrombopoietin receptor agonist avatrombopag (Doptelet). It is cataloged under multiple impurity designations (e.g., Avatrombopag Impurity 8, Impurity 13, Impurity 30, Impurity and is supplied as a fully characterized reference standard for analytical method development, validation, and quality control in avatrombopag drug substance and drug product testing.

Molecular Formula C17H23ClN4S2
Molecular Weight 383 g/mol
CAS No. 570407-42-0
Cat. No. B3329285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
CAS570407-42-0
Molecular FormulaC17H23ClN4S2
Molecular Weight383 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)N)C4=CC(=CS4)Cl
InChIInChI=1S/C17H23ClN4S2/c18-12-10-14(23-11-12)15-16(24-17(19)20-15)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H2,19,20)
InChIKeyFQQOPZRSAIEOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Reference: 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (CAS 570407-42-0) as an Avatrombopag Intermediate and Impurity Standard


4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (CAS 570407-42-0) is a synthetic thiazole-piperazine derivative that serves as a critical late-stage intermediate in the synthesis of the oral thrombopoietin receptor agonist avatrombopag (Doptelet) [1]. It is cataloged under multiple impurity designations (e.g., Avatrombopag Impurity 8, Impurity 13, Impurity 30, Impurity 47) and is supplied as a fully characterized reference standard for analytical method development, validation, and quality control in avatrombopag drug substance and drug product testing [2][3].

Why Generic 'Thiazol-2-amine' Building Blocks Cannot Substitute for CAS 570407-42-0 in Avatrombopag Programs


The avatrombopag synthetic pathway and compendial impurity profile are exquisitely structure specific. The cyclohexylpiperazine moiety at position 5 of the thiazole ring, introduced via the key intermediate CAS 570407-42-0, is essential for the convergent amidation with the pyridine-carboxylic acid fragment [1]. Any deviation in the thiazole substitution pattern — such as using the earlier intermediate 4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 570407-10-2) which lacks the cyclohexylpiperazine group — precludes successful downstream coupling toward avatrombopag [1]. Furthermore, pharmacopeial impurity methods rely on the exact chromatographic retention characteristics of CAS 570407-42-0; substitution with a non-identical analog invalidates relative retention time (RRT) assignments and system suitability criteria, compromising regulatory compliance [2].

Quantitative Differentiation Evidence: CAS 570407-42-0 vs. Closest Analogs in the Avatrombopag Impurity/Intermediate Landscape


Solution Stability in Forced Degradation: CAS 570407-42-0 Demonstrates Broad pH Stability vs. Degradation-Prone Impurity RM-A220165

In a controlled solution stability study conducted under chromatographic conditions specified in the Avatrombopag Maleate Tablets import registration standard (JX20190262), the compound corresponding to CAS 570407-42-0 (QCS item RM-A220147, original research code ER-878006-00) was incubated alongside two other code impurities in acidic, neutral, and alkaline solutions at room temperature for up to 24 hours [1]. The main peak area percentage for CAS 570407-42-0 exhibited a relative standard deviation (RSD) of less than 2.0% across all three pH conditions over the entire 24-hour period [1]. In contrast, comparator impurity RM-A220165 (ER-894801-00, Avatrombopag Impurity 65) showed an RSD exceeding 2.0% (reported as 5.13%) in alkaline solution and was insoluble in neutral solution, demonstrating pH-dependent degradation [1].

forced degradation solution stability impurity profiling

Chromatographic Identity Anchor: CAS 570407-42-0 Exhibits a Distinctive Relative Retention Time (RRT 0.29) Under Method 1 Conditions

Under the chromatographic conditions of Method 1 described in the original research impurity code analysis, CAS 570407-42-0 (ER-878006-00, QCS item RM-A220147) displays a relative retention time of 0.29 relative to the avatrombopag main peak [1]. This RRT of 0.29 is unique among the ten original research code impurities characterized in this study; for comparison, impurity code ER-887662-00 (Avatrombopag Impurity I) elutes with an RRT of 1.21 under the same Method 1 conditions [1]. The extremely early elution behavior under these conditions provides unambiguous chromatographic identification and distinguishes CAS 570407-42-0 from later-eluting impurities.

relative retention time HPLC impurity identification

Patent-Documented Synthetic Role as Irreplaceable Convergent Intermediate for Avatrombopag

The RU2709496C1 patent explicitly identifies CAS 570407-42-0 as compound (4), the essential intermediate formed by reacting the bromo-thiazole precursor (3) with 1-cyclohexylpiperazine before the final amidation step with the pyridine-carboxylic acid fragment (7) that yields avatrombopag [1]. The earlier intermediate in the synthetic sequence — 4-(4-chlorothiophen-2-yl)thiazole-2-amine (compound 2, CAS 570407-10-2) — lacks the cyclohexylpiperazine substituent required for the convergent coupling step [1]. Skipping this intermediate would necessitate an entirely different synthetic route.

avatrombopag synthesis convergent intermediate process chemistry

Multi-Vendor Supply as ISO-Certified Reference Standard with Documented Traceability (98–99% HPLC Purity Range)

CAS 570407-42-0 is routinely supplied at 98% purity (by HPLC) from multiple vendors including Macklin (99%), Bidepharm (98%), and MolCore (NLT 98%) [1]. Certified reference standard suppliers (e.g., CATO, Veeprho, QCS) provide the compound under ISO 17034 accreditation with full Certificate of Analysis documentation including NMR, HPLC, and MS characterization data [1]. In the QCS stability study, CAS 570407-42-0 (as RM-A220147) demonstrated consistent main peak area percentage throughout 24-hour solution stability testing with RSD < 2.0%, supporting batch-to-batch reliability [2]. While numerous avatrombopag impurities are commercially available, not all carry documented multi-pH stability characterization and ISO-certified traceability packages.

reference standard ISO 17034 purity specification

Procurement-Aligned Application Scenarios for CAS 570407-42-0 in Avatrombopag Development and Quality Control


Analytical Method Development & Validation for Avatrombopag Impurity Profiling

Use CAS 570407-42-0 as a chromatographic system suitability standard for HPLC and UPLC methods. Its distinctive RRT of 0.29 under Method 1 conditions [1] enables unambiguous peak identification and retention time marking in complex impurity profiles. The validated 24-hour solution stability (RSD < 2.0%) across acidic, neutral, and alkaline conditions [2] ensures that prepared standard solutions remain reliable throughout extended analytical sequences.

Forced Degradation Studies & Stability-Indicating Method Development

Employ CAS 570407-42-0 as a model degradation product standard. Its demonstrated stability in acidic and neutral conditions, combined with its unique retention characteristics, make it suitable for spiking experiments in forced degradation studies of avatrombopag drug substance and drug product [2]. The solubility in all three pH conditions simplifies preparation of spiked samples compared to pH-sensitive impurity analogs.

Avatrombopag Process Chemistry & Scale-Up

As the penultimate intermediate in the RU2709496C1 patent-defined convergent synthesis [3], CAS 570407-42-0 is essential for process development and manufacturing scale-up of avatrombopag. Its commercial availability at defined purity levels (98–99%) from multiple vendors supports both laboratory-scale optimization and pilot-plant campaigns.

Regulatory Submission Support (ANDA/DMF) for Generic Avatrombopag

Include CAS 570407-42-0 as a characterized reference impurity standard in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its ISO 17034-certified reference standard status with full characterization data (NMR, HPLC, MS) [4] satisfies regulatory expectations for impurity standard qualification and traceability.

Quote Request

Request a Quote for 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.